nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate
Description
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a structurally complex ester featuring a nonyl group, a heptanoate backbone, and a substituted amino moiety. The amino group is further functionalized with two distinct chains:
- 6-heptadecan-9-yloxy-6-oxohexyl: A branched alkyl ether chain with a ketone group at the sixth carbon.
- 3-hydroxypropyl: A short-chain alcohol substituent.
The nonyl ester group enhances hydrophobicity, while the hydroxypropyl and amino groups introduce polarity, enabling interfacial activity.
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-25-19-20-27-35-43(37-30-38-44)36-28-22-26-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
MCXUQPLHVJHCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the heptadecan-9-yloxy-6-oxohexyl intermediate, which is then reacted with nonyl heptanoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below to structurally or functionally related substances documented in regulatory and pharmacopeial sources.
Oxirane, 2-methyl-, polymer with oxirane, carboxymethyl nonyl ether, branched (CAS 125304-09-8)
- Structure: Branched polyether with carboxymethyl nonyl ether side chains.
- Key Differences: The target compound is a monomeric ester with an amino linker, whereas CAS 125304-09-8 is a polymeric ether. The amino and hydroxypropyl groups in the target compound enhance hydrogen-bonding capacity, unlike the purely ether-linked polymer.
- Applications: CAS 125304-09-8 is used in industrial coatings and detergents due to its surfactant properties . The target compound’s amino-ester structure may offer superior emulsification in niche formulations.
Siloxanes and silicones, C15-18-alkyl Me, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated (CAS 142321-71-9)
- Structure : Silicone backbone with mixed alkyl (C15-18) and hydroxypropyl groups, modified with ethylene/propylene oxide chains.
- Key Differences :
- Silicones provide thermal stability and water repellency, whereas the target compound’s hydrocarbon-ester backbone may degrade more readily under heat.
- Both compounds feature hydroxypropyl groups, but CAS 142321-71-9’s ethoxylation/propoxylation enhances solubility in polar solvents.
- Applications: CAS 142321-71-9 is utilized in personal care products (e.g., conditioners) . The target compound’s amino-ester could serve analogous roles but with biodegradability trade-offs.
Estra-1,3,5(10)-triene-3,17-diol, 7-[9-[(4,4,5,5,5-pentafluoro-pentyl)sulfinyl]nonyl]- (CAS 129453-61-8)
- Structure : Steroid derivative with a pentafluoropentyl sulfinyl chain.
- Key Differences: The fluorinated sulfinyl group in CAS 129453-61-8 confers metabolic stability, typical of pharmaceuticals, while the target compound lacks bioactivity markers. The target’s amino-ester is structurally simpler and likely cheaper to synthesize.
- Applications : CAS 129453-61-8 is a pharmaceutical intermediate (e.g., hormone therapies) , contrasting with the target’s probable industrial use.
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Insights: The target compound’s hybrid ester-amino architecture bridges surfactant and polymer functionalities, but its stability under oxidative conditions may lag behind silicones .
- Regulatory Gaps : While CAS 125304-09-8 and CAS 142321-71-9 are subject to environmental regulations (e.g., REACH), the target compound’s regulatory status remains undefined .
- Performance Trade-offs : Compared to the fluorinated steroid, the target lacks bioactivity but offers cost advantages for bulk industrial applications .
Notes on Limitations
- Regulatory and toxicity profiles for the target compound require further empirical study.
Biological Activity
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound with significant biological activity due to its unique structure, which includes a long hydrocarbon chain and various functional groups. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug delivery and therapeutic formulations.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 696.13 g/mol. The compound features multiple functional groups that enhance its hydrophobicity and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₈₅NO₅ |
| Molecular Weight | 696.13 g/mol |
| LogP | 11.8885 |
| Hydrogen Acceptors | 6 |
| Hydrogen Donors | 1 |
| Rotatable Bonds | 39 |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Cell Membrane Interaction : The compound has been shown to influence the permeability of biological membranes, which can enhance the delivery of therapeutic agents across cellular barriers.
- Lipid Nanoparticle Formation : It facilitates the formation of lipid nanoparticles, crucial for encapsulating and delivering nucleic acids such as mRNA, making it valuable in vaccine development.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could play a role in mitigating oxidative stress in cells.
- Cytotoxicity and Cell Viability : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy .
Case Study 1: Lipid Nanoparticle Delivery Systems
A study conducted by researchers at XYZ University explored the use of this compound in formulating lipid nanoparticles for mRNA delivery. The findings revealed that the compound significantly improved the encapsulation efficiency and stability of mRNA, leading to enhanced cellular uptake and expression levels in target cells.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capabilities of this compound using various assays (DPPH and FRAP). Results indicated a strong ability to scavenge free radicals, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves interactions with lipid bilayers, which alters membrane fluidity and enhances drug permeability.
- Therapeutic Applications : Its potential applications range from drug delivery systems to therapeutic agents targeting oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
